molecular formula C10H22N2 B15205805 (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine CAS No. 1187931-24-3

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine

Cat. No.: B15205805
CAS No.: 1187931-24-3
M. Wt: 170.30 g/mol
InChI Key: HJJOGQPBUGFMDC-VIFPVBQESA-N
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Description

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-propylamine and 2-methyl-piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) in anhydrous conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-Ethyl-propyl)-2-methyl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to physiological or biochemical responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-propyl)-piperazine: Lacks the methyl group, resulting in different chemical and biological properties.

    2-Methyl-piperazine: Lacks the ethyl-propyl group, leading to variations in reactivity and applications.

    1-(1-Ethyl-propyl)-2,3-dimethyl-piperazine: Contains an additional methyl group, which may influence its steric and electronic properties.

Uniqueness

(S)-1-(1-Ethyl-propyl)-2-methyl-piperazine is unique due to its specific combination of functional groups and chiral nature

Properties

CAS No.

1187931-24-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(2S)-2-methyl-1-pentan-3-ylpiperazine

InChI

InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

HJJOGQPBUGFMDC-VIFPVBQESA-N

Isomeric SMILES

CCC(CC)N1CCNC[C@@H]1C

Canonical SMILES

CCC(CC)N1CCNCC1C

Origin of Product

United States

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